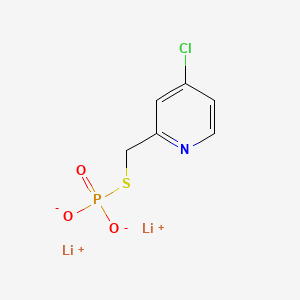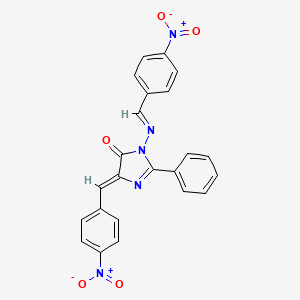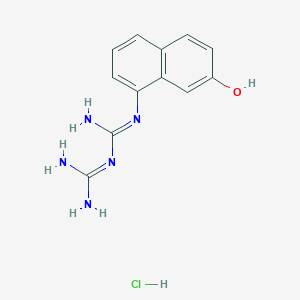
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzodioxole group, which is a fused ring system consisting of a benzene ring and a dioxole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzodioxole with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce dihydroimidazole derivatives .
Applications De Recherche Scientifique
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tizanidine hydrochloride: A muscle relaxant with a similar imidazole structure.
Tramazoline: A nasal decongestant with a related imidazole core.
Uniqueness
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride is unique due to the presence of the benzodioxole group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
103124-99-8 |
|---|---|
Formule moléculaire |
C10H12ClN3O2 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-8-9(15-6-14-8)5-7(1)13-10-11-3-4-12-10;/h1-2,5H,3-4,6H2,(H2,11,12,13);1H |
Clé InChI |
DRIPYUKECVAWQK-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC3=C(C=C2)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



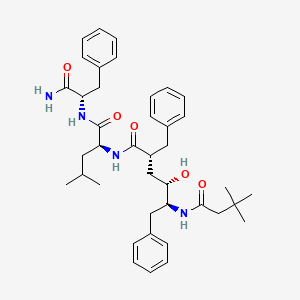

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
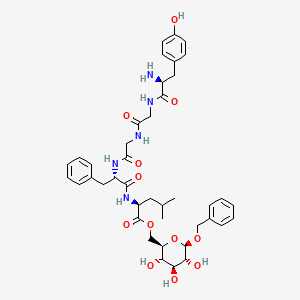
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
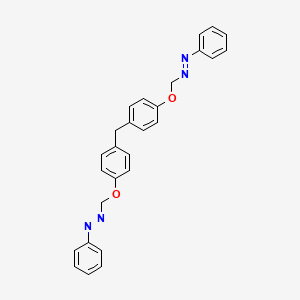

![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
